Nek2-IN-6

Gastric Cancer Cell Proliferation Nek2 Inhibition

Nek2-IN-6 (CAS: 2410376-96-2), also known as Compound 28e, is a small-molecule inhibitor of Never in Mitosis (NIMA)-related kinase 2 (Nek2), a serine/threonine kinase implicated in cell cycle regulation and oncogenesis. It belongs to the imidazo[1,2-a]pyridine chemical class and was developed through a structure-activity relationship (SAR) campaign aimed at optimizing Nek2 inhibitory potency and cellular activity.

Molecular Formula C33H33F3N6O4S
Molecular Weight 666.7 g/mol
Cat. No. B12398619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNek2-IN-6
Molecular FormulaC33H33F3N6O4S
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CC6CN(C6)C(=O)OC(C)(C)C)C(=O)N
InChIInChI=1S/C33H33F3N6O4S/c1-19(23-7-5-6-8-24(23)33(34,35)36)45-26-12-27(47-29(26)30(37)43)25-14-38-28-11-21(9-10-42(25)28)22-13-39-41(18-22)17-20-15-40(16-20)31(44)46-32(2,3)4/h5-14,18-20H,15-17H2,1-4H3,(H2,37,43)
InChIKeyBIBPJUJXXFJYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nek2-IN-6 (Compound 28e): A Potent and Selective Imidazo[1,2-a]pyridine Nek2 Inhibitor for Oncology Research


Nek2-IN-6 (CAS: 2410376-96-2), also known as Compound 28e, is a small-molecule inhibitor of Never in Mitosis (NIMA)-related kinase 2 (Nek2), a serine/threonine kinase implicated in cell cycle regulation and oncogenesis [1]. It belongs to the imidazo[1,2-a]pyridine chemical class and was developed through a structure-activity relationship (SAR) campaign aimed at optimizing Nek2 inhibitory potency and cellular activity [1]. The compound exhibits potent anti-proliferative effects, with an IC50 of 38 nM against MGC-803 gastric cancer cells, and has been characterized for its activity across a panel of cancer cell lines [1][2].

Why Nek2-IN-6 is Not Interchangeable with Other Imidazo[1,2-a]pyridine or Alternative Nek2 Inhibitors


Substituting Nek2-IN-6 with a close analog, such as MBM-55 or MBM-17, without rigorous re-validation is not scientifically justifiable due to significant differences in their cellular potency and selectivity profiles [1]. While these compounds share a common imidazo[1,2-a]pyridine core, subtle structural modifications lead to pronounced variations in anti-proliferative activity across different cancer cell lines. For instance, Nek2-IN-6 demonstrates a unique potency fingerprint, being exceptionally active in MGC-803 gastric cancer cells (IC50 = 38 nM) but markedly less so in BEL-7402 hepatocellular carcinoma cells (IC50 = 10.44 µM) [1][2]. This contrasts sharply with the activity patterns of MBM-55 and MBM-17, underscoring that each inhibitor's efficacy is highly context-dependent and cannot be assumed [3][4]. Therefore, for experiments where Nek2-IN-6 has been previously validated, generic substitution with another in-class inhibitor will likely yield non-reproducible or confounding results.

Quantitative Comparative Evidence for Nek2-IN-6 Against Key Comparators


Superior Anti-Proliferative Potency of Nek2-IN-6 in Gastric Cancer Cells Compared to MBM-55 and MBM-17

Nek2-IN-6 demonstrates a 13.9-fold and 12.6-fold greater anti-proliferative potency in MGC-803 gastric cancer cells compared to the closely related imidazo[1,2-a]pyridine inhibitors MBM-55 and MBM-17, respectively [1][2][3].

Gastric Cancer Cell Proliferation Nek2 Inhibition

Contrasting Cell Line Selectivity: Nek2-IN-6 Exhibits a Unique Potency Fingerprint Different from MBM-55 and MBM-17

Nek2-IN-6 displays a distinct cell line selectivity profile, being most potent in MGC-803 cells (IC50 = 0.038 µM) and least potent in BEL-7402 cells (IC50 = 10.44 µM), a 275-fold difference [1]. This profile is markedly different from MBM-55, which shows a more uniform potency across cell lines (MGC-803 IC50 = 0.53 µM; BEL-7402 IC50 = 7.13 µM, a 13.5-fold difference) [2].

Cell Line Selectivity Cancer Pharmacology Nek2 Inhibitor Profiling

Class-Level Selectivity: Nek2-IN-6's Imidazo[1,2-a]pyridine Scaffold is Associated with High Selectivity for Nek2 Over Other Kinases

While a comprehensive kinase selectivity panel for Nek2-IN-6 has not been published, it shares the imidazo[1,2-a]pyridine scaffold with MBM-17 and MBM-55, which have been extensively characterized and show excellent selectivity for Nek2 over a broad panel of kinases [1]. MBM-55, for example, demonstrates 20-fold or greater selectivity for Nek2 over most other kinases tested, with exceptions for RSK1 and DYRK1a [2]. This class-level evidence supports the expectation that Nek2-IN-6 possesses a similarly favorable selectivity profile.

Kinase Selectivity Chemical Biology Off-Target Effects

Optimal Research Applications for Nek2-IN-6 Based on Quantitative Evidence


Gastric Cancer Cell Proliferation Studies Requiring High-Potency Nek2 Inhibition

For in vitro studies focused on Nek2-dependent proliferation in gastric cancer models, particularly those using the MGC-803 cell line, Nek2-IN-6 is the most potent tool compound among the leading imidazo[1,2-a]pyridine inhibitors. Its IC50 of 38 nM is an order of magnitude lower than that of MBM-55 (IC50 = 530 nM) and MBM-17 (IC50 = 480 nM), allowing for lower working concentrations and a reduced likelihood of off-target effects [1][2][3]. This makes it the optimal choice for target engagement studies and long-term proliferation assays where sustained, potent inhibition is required.

Investigating Differential Nek2 Dependency Across Cancer Cell Line Panels

Nek2-IN-6's wide range of anti-proliferative potencies (IC50 ranging from 38 nM in MGC-803 to 10.44 µM in BEL-7402) makes it a valuable tool for probing the context-specific role of Nek2 in cancer [1]. Researchers can use this compound to classify cell lines as 'Nek2-dependent' or 'Nek2-independent' based on their sensitivity to Nek2-IN-6. This application is supported by its unique selectivity fingerprint, which is distinct from other imidazo[1,2-a]pyridine inhibitors like MBM-55 [2].

Chemical Biology Studies Focused on Nek2-Specific Signaling Pathways

Based on the high class-level selectivity of the imidazo[1,2-a]pyridine scaffold, Nek2-IN-6 is an appropriate chemical probe for dissecting Nek2-mediated signaling events with minimal interference from off-target kinases [1]. This is particularly relevant for experiments involving phosphoproteomics, downstream effector analysis, or cellular imaging, where a clean and specific Nek2 inhibition profile is essential for unambiguous data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nek2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.